

The Enigmatic Journey of Bromochloromethane: From Natural Origins to Environmental Fate

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Compound of Interest

Compound Name: Bromochloromethane

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bromochloromethane (CH_2BrCl), a halogenated methane, has a multifaceted identity in the environment. Once valued for its utility as a fire suppressant and chemical intermediate, its role as an ozone-depleting substance has led to significant restrictions on its production and use.^[1] However, **bromochloromethane** is not solely a product of human industry; it is also a naturally occurring compound with biogenic and geological origins. This technical guide provides an in-depth exploration of the natural sources and environmental fate of **bromochloromethane**, offering researchers, scientists, and drug development professionals a comprehensive resource on its lifecycle, transformation, and persistence in the ecosphere.

Sources of Bromochloromethane: A Tale of Two Origins

The presence of **bromochloromethane** in the environment is attributable to both natural and anthropogenic activities. Understanding these distinct sources is crucial for accurately modeling its environmental distribution and impact.

Natural Sources

The primary natural sources of **bromochloromethane** are marine and volcanic environments.

- **Marine Biota:** A significant natural flux of **bromochloromethane** into the atmosphere originates from the world's oceans. Several species of marine algae, particularly brown algae (Phaeophyta), are known to produce and release this compound.^[2] It is also suggested that diatoms may contribute to its biogenic production.^[2] The production by these organisms is a key factor in the background levels of **bromochloromethane** observed in remote marine air.^[2]
- **Volcanic Emissions:** **Bromochloromethane** has been detected in the gaseous emissions from volcanoes.^[2] While not quantified in the available literature, volcanic activity represents a natural geological source of this compound to the atmosphere.

Anthropogenic Sources

Human activities have also contributed to the environmental burden of **bromochloromethane**.

- **Industrial Production and Use:** Historically, **bromochloromethane** was manufactured for various applications, including as a solvent, a chemical intermediate, and notably as a fire extinguishing fluid (Halon 1011).^{[1][2]} Its use in fire extinguishers resulted in its direct release into the environment.^[2]
- **Environmental Release:** Releases from industrial activities could occur through various waste streams.^[2] Although its production is now banned under the Montreal Protocol due to its ozone-depleting potential, historical use and potential for ongoing emissions from old systems or stockpiles remain a consideration.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the sources, environmental concentrations, and degradation of **bromochloromethane**.

Table 1: Physicochemical Properties and Environmental Partitioning of **Bromochloromethane**

Property	Value	Reference
Molecular Formula	CH ₂ BrCl	
Molecular Weight	129.38 g/mol	[2]
Boiling Point	68 °C	[2]
Vapor Pressure	142 mm Hg at 25 °C	[2]
Water Solubility	16,700 mg/L	[3]
Henry's Law Constant	1.46 x 10 ⁻³ atm-m ³ /mol	[2]
Log K _{ow}	1.41	[2]
Organic Carbon-Water Partition Coefficient (K _{oc})	22 (estimated)	[2]
Bioconcentration Factor (BCF)	4 (estimated)	[2]

Table 2: Environmental Fate and Degradation Parameters for **Bromochloromethane**

Process	Parameter	Value	Reference
Atmospheric Degradation	Reaction with OH radicals (k_OH_)	8.80×10^{-14} cm ³ /molecule-sec at 25 °C	[2]
Atmospheric Half-Life (vs. OH)	~108 days	[2]	
Ozone Depletion Potential (ODP)	0.12	[4][5]	
Aquatic Degradation	Hydrolysis Half-Life (pH 5-9)	> 2.3×10^5 years (estimated)	[2]
Volatilization Half-Life (model river)	4 hours	[2]	
Volatilization Half-Life (model lake)	5 days	[2]	
Aerobic Biodegradation	0% of Theoretical BOD in 4 weeks (Japanese MITI test)	[2]	
Anaerobic Biodegradation	Reported to occur with soil bacteria	[2]	

Table 3: Reported Environmental Concentrations of **Bromochloromethane**

Environment	Concentration	Location/Details	Reference
Atmosphere	0.10 parts per trillion (average)	Polar firm air, Antarctica	[2]
Groundwater	Up to 8 µg/L	Netherlands	[2]
Not detected (reporting limit = 0.044 µg/L)	72 wells in Glassboro, NJ (1996)	[2]	
Detected in 1.1% of 2948 US wells	[2]		

Environmental Fate of Bromochloromethane

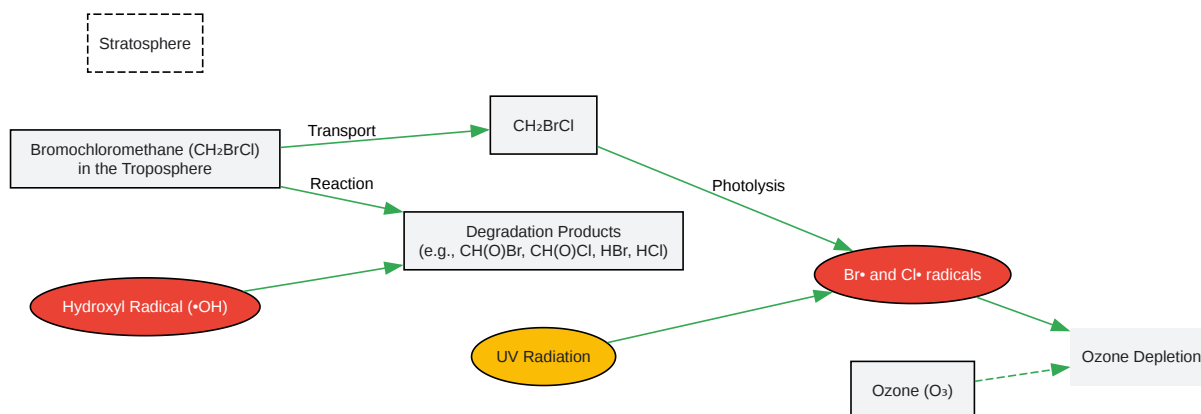
Once released into the environment, **bromochloromethane** is subject to a variety of transport and transformation processes that determine its ultimate fate.

Atmospheric Fate

Due to its relatively high vapor pressure, **bromochloromethane** released to the environment will primarily exist in the vapor phase in the atmosphere.[2][3] Its atmospheric fate is governed by reaction with hydroxyl (OH) radicals and, to a lesser extent, transport to the stratosphere.

The dominant degradation pathway for **bromochloromethane** in the troposphere is reaction with photochemically-produced hydroxyl radicals.[2][4] This reaction has an estimated half-life of approximately 108 days.[2] Direct photolysis by sunlight is not considered a significant degradation pathway in the troposphere as **bromochloromethane** does not absorb light at wavelengths greater than 290 nm.[2][3]

A portion of tropospheric **bromochloromethane** can be transported to the stratosphere, where it can be broken down by more energetic UV radiation, releasing bromine and chlorine atoms that contribute to ozone depletion.[3][4]



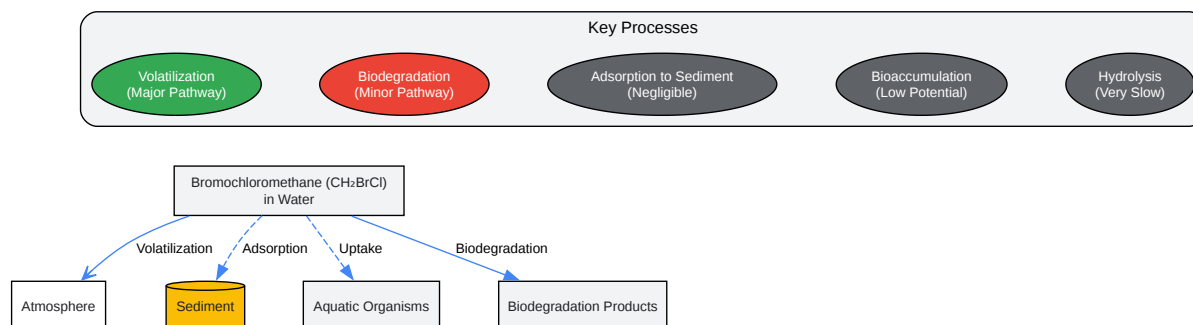
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Atmospheric degradation pathway of **bromochloromethane**.

Aquatic Fate

When released into water, **bromochloromethane** is not expected to significantly adsorb to suspended solids and sediment due to its low estimated K_{oc} value.[2] The primary fate process for **bromochloromethane** in aquatic environments is volatilization, driven by its relatively high Henry's Law constant.[2] The estimated volatilization half-lives from a model river and lake are 4 hours and 5 days, respectively.[2]

Hydrolysis is not a significant fate process, with an estimated half-life of over 230,000 years under typical environmental pH conditions.[2] Biodegradation may occur under certain conditions. While a standard aerobic biodegradation test showed no degradation over 4 weeks, other studies have reported microbial degradation under both aerobic and anoxic conditions.[2] The potential for bioconcentration in aquatic organisms is considered low based on its estimated bioconcentration factor.[2]



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Environmental fate of **bromochloromethane** in aquatic systems.

Terrestrial Fate

If released to soil, **bromochloromethane** is expected to have very high mobility.[2] Volatilization from moist soil surfaces is anticipated to be a significant fate process.[2] It may also volatilize from dry soil surfaces.[2] Biodegradation in soil is not considered a major fate process based on the available data.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental behavior of **bromochloromethane**. The following sections outline the principles of key experimental protocols cited in the literature.

Determination of Atmospheric Degradation Rate

Objective: To determine the rate constant for the reaction of **bromochloromethane** with hydroxyl radicals.

Methodology: The most common method is the relative rate technique.

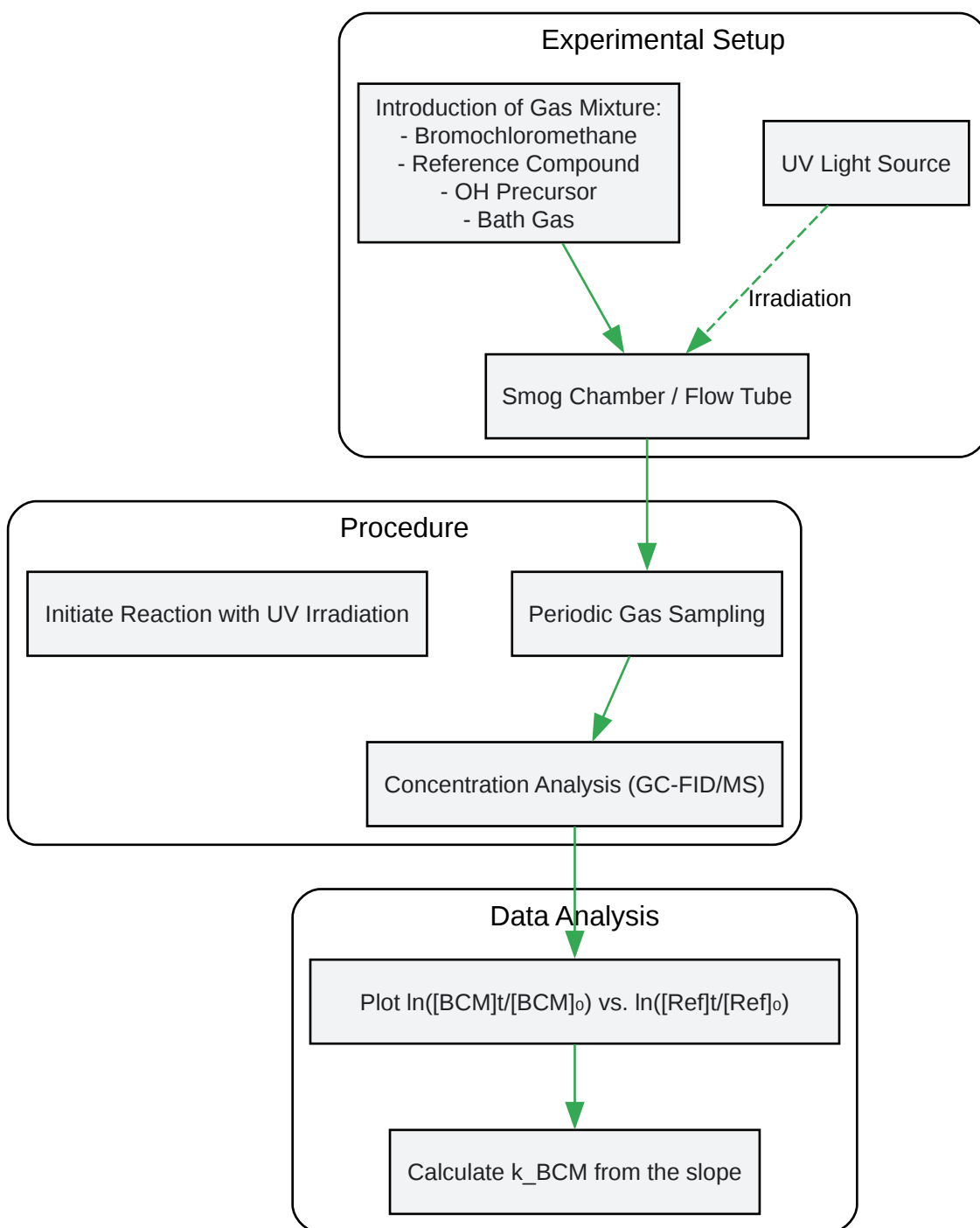
- **Experimental Setup:** The experiments are typically conducted in a smog chamber or a flow tube reactor. A mixture of **bromochloromethane**, a reference compound with a known OH reaction rate constant, an OH radical precursor (e.g., methyl nitrite or hydrogen peroxide), and a bath gas (e.g., air or nitrogen) is introduced into the reactor.
- **Procedure:** The mixture is irradiated with UV light to generate OH radicals. The concentrations of **bromochloromethane** and the reference compound are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
- **Data Analysis:** The relative rates of disappearance of **bromochloromethane** and the reference compound are used to calculate the unknown rate constant for the reaction of **bromochloromethane** with OH radicals. The following equation is used:

$$\ln([BCM]_t / [BCM]_0) = (k_{BCM} / k_{ref}) * \ln([Ref]_t / [Ref]_0)$$

where:

- $[BCM]_t$ and $[BCM]_0$ are the concentrations of **bromochloromethane** at time t and time 0.
- $[Ref]_t$ and $[Ref]_0$ are the concentrations of the reference compound at time t and time 0.
- k_{BCM} is the rate constant for the reaction of **bromochloromethane** with OH radicals.
- k_{ref} is the known rate constant for the reaction of the reference compound with OH radicals.

A plot of $\ln([BCM]_t / [BCM]_0)$ versus $\ln([Ref]_t / [Ref]_0)$ should yield a straight line with a slope equal to k_{BCM} / k_{ref} .



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Workflow for determining the atmospheric degradation rate constant.

Assessment of Biodegradability

Objective: To determine the potential for microbial degradation of **bromochloromethane** in aquatic or soil environments.

Methodology: A common screening method is the static culture flask biodegradability test.

- **Experimental Setup:** The test is conducted in sealed flasks containing a defined mineral salts medium, an inoculum of microorganisms (e.g., activated sludge from a wastewater treatment plant), and the test substance (**bromochloromethane**) at a known concentration. Control flasks without the test substance and sterile controls are also prepared.
- **Procedure:** The flasks are incubated under controlled conditions (e.g., temperature, shaking, aerobic or anaerobic atmosphere) for a specified period (e.g., 28 days). The degradation of **bromochloromethane** is monitored by analyzing its concentration in the test medium at regular intervals. Analytical methods typically involve purge-and-trap extraction followed by GC-MS analysis.
- **Data Analysis:** The percentage of degradation is calculated by comparing the concentration of **bromochloromethane** in the inoculated flasks to that in the sterile controls. The rate of degradation can also be determined.

Measurement of Emissions from Marine Algae

Objective: To quantify the release of **bromochloromethane** from marine macroalgae.

Methodology: Laboratory incubation studies are commonly employed.

- **Sample Collection and Preparation:** Fresh macroalgae samples are collected from their natural habitat and cleaned of any epiphytes. The biomass of the algae is determined.
- **Incubation:** The algae are placed in sealed incubation chambers containing filtered seawater. The headspace of the chamber is purged with a clean gas (e.g., synthetic air).
- **Sampling and Analysis:** The incubation is carried out for a defined period under controlled light and temperature conditions. The concentration of **bromochloromethane** in the headspace and/or the seawater is measured over time. This is typically done by collecting gas or water samples and analyzing them by GC-MS.

- **Data Analysis:** The emission rate is calculated based on the increase in the concentration of **bromochloromethane** in the incubation chamber over time, normalized to the biomass of the algae.

Conclusion

Bromochloromethane is a compound with a dual identity, originating from both natural and anthropogenic sources. While its production and use have been curtailed due to its environmental impact, its natural production by marine organisms and release from volcanic activity ensure its continued presence in the global environment. The environmental fate of **bromochloromethane** is primarily dictated by its atmospheric reaction with hydroxyl radicals and its tendency to volatilize from aquatic systems. Understanding the complex interplay of its sources, transport, and degradation pathways is essential for accurately assessing its environmental risks and for developing a complete picture of halogen cycling in the Earth's systems. The experimental protocols outlined in this guide provide the foundation for continued research into the environmental behavior of this and other volatile halogenated compounds.

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